molecular formula C20H21ClN2O2 B2933186 4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol CAS No. 298685-88-8

4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol

Cat. No.: B2933186
CAS No.: 298685-88-8
M. Wt: 356.85
InChI Key: GSYUMYRERJFRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol is a complex organic compound featuring a chloro-substituted phenol group, a morpholine moiety, and a 2-methyl-1H-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with a chloro group and a morpholine moiety through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The morpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: : Amino derivatives of the compound.

  • Substitution: : Substituted morpholines or other functionalized derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include other indole derivatives and phenol-based molecules, but the presence of the morpholine group and the chloro-substituted phenol group sets it apart. Some similar compounds include:

  • Indapamide: : A diuretic drug with a similar indole structure.

  • Quinones: : Oxidized derivatives of phenols.

Properties

IUPAC Name

4-chloro-2-[(2-methyl-1H-indol-3-yl)-morpholin-4-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13-19(15-4-2-3-5-17(15)22-13)20(23-8-10-25-11-9-23)16-12-14(21)6-7-18(16)24/h2-7,12,20,22,24H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUMYRERJFRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Cl)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.